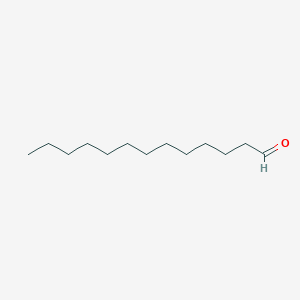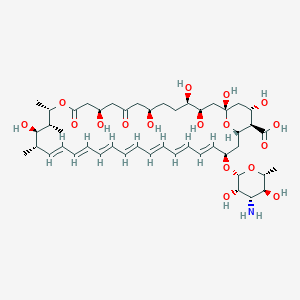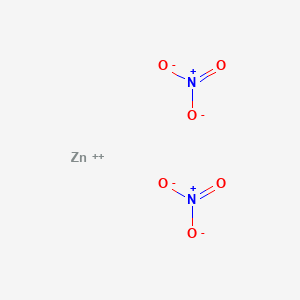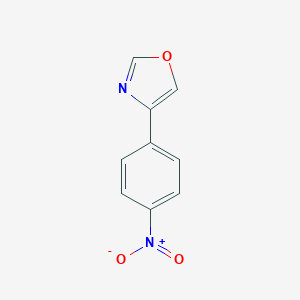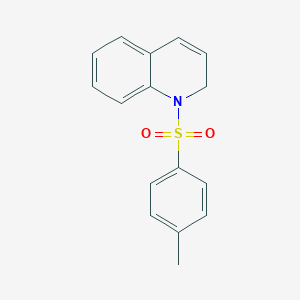
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- is a chemical compound that belongs to the class of quinolines. It is widely used in scientific research applications due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- is not well understood. However, it is believed to act as a chelating agent and form stable complexes with metal ions. These metal complexes are then used as catalysts in various chemical reactions.
Biochemische Und Physiologische Effekte
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- has no known biochemical or physiological effects. It is not used as a drug and is only used in scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. However, it has some limitations. It is not very soluble in water and requires the use of organic solvents for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- in scientific research. It can be used in the synthesis of new metal complexes for catalysis and in the synthesis of new biologically active compounds. It can also be used in the development of new materials for various applications. Further research is needed to fully understand the mechanism of action of quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- and its potential applications in scientific research.
Synthesemethoden
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- can be synthesized by the reaction of p-toluenesulfonyl chloride with 2-methyl-4-quinolone in the presence of a base. The reaction yields quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- is widely used in scientific research applications due to its unique properties. It is used as a ligand in the synthesis of metal complexes for catalysis and as a precursor for the synthesis of other quinoline derivatives. It is also used in the synthesis of various biologically active compounds such as antitumor agents, antimalarial agents, and antiviral agents.
Eigenschaften
CAS-Nummer |
13268-54-7 |
|---|---|
Produktname |
Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- |
Molekularformel |
C16H15NO2S |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-2H-quinoline |
InChI |
InChI=1S/C16H15NO2S/c1-13-8-10-15(11-9-13)20(18,19)17-12-4-6-14-5-2-3-7-16(14)17/h2-11H,12H2,1H3 |
InChI-Schlüssel |
NVYNAVAAFURMOU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC3=CC=CC=C32 |
Andere CAS-Nummern |
13268-54-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



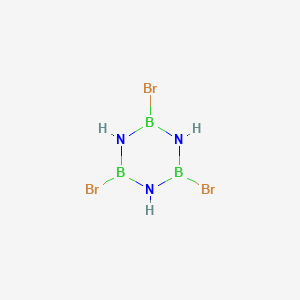


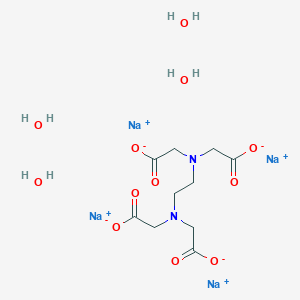
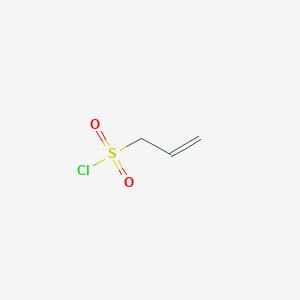
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)

